molecular formula C15H32N2 B5168403 N'-(2,6-dimethylhept-5-enyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine

N'-(2,6-dimethylhept-5-enyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine

Cat. No.: B5168403
M. Wt: 240.43 g/mol
InChI Key: GBUIANVJABHCQL-UHFFFAOYSA-N
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Description

N’-(2,6-dimethylhept-5-enyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a heptenyl chain with dimethyl substitutions and an ethyl group attached to a diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dimethylhept-5-enyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of N,N-dimethylethane-1,2-diamine with 2,6-dimethylhept-5-enyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dimethylhept-5-enyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted amines and diamines.

Scientific Research Applications

N’-(2,6-dimethylhept-5-enyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-(2,6-dimethylhept-5-enyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. For example, its interaction with microbial enzymes can inhibit their activity, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylhept-5-enyl)-N,N-dimethylethane-1,2-diamine
  • N’-(2,6-dimethylhept-5-enyl)-N,N-dimethylethane-1,2-diamine
  • N’-(2,6-dimethylhept-5-enyl)-N’-methyl-N,N-dimethylethane-1,2-diamine

Uniqueness

N’-(2,6-dimethylhept-5-enyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

N'-(2,6-dimethylhept-5-enyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2/c1-7-17(12-11-16(5)6)13-15(4)10-8-9-14(2)3/h9,15H,7-8,10-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUIANVJABHCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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